molecular formula C18H18BrFN2O B1139121 ML 00253764 hydrochloride CAS No. 681847-92-7

ML 00253764 hydrochloride

Cat. No. B1139121
CAS RN: 681847-92-7
M. Wt: 377.2 g/mol
InChI Key: WCPPZGPJRHLSKP-UHFFFAOYSA-N
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Scientific Research Applications

    Chemistry: It serves as a model compound for studying receptor-ligand interactions and the development of new synthetic methodologies.

    Biology: It is used to investigate the role of MC4R in energy homeostasis and metabolic regulation.

    Medicine: It has potential therapeutic applications in the treatment of cachexia and other metabolic disorders.

    Industry: It can be used in the development of new drugs targeting MC4R and related pathways .

Mechanism of Action

ML-253764 exerts its effects by binding to and activating the melanocortin receptor 4 (MC4R). This receptor is mediated by G proteins that stimulate adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The activation of MC4R plays a central role in regulating energy balance, appetite, and somatic growth .

Preparation Methods

The synthesis of ML-253764 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a heterocyclic core, followed by functional group modifications to achieve the desired pharmacological properties. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing techniques to meet commercial demands .

Chemical Reactions Analysis

ML-253764 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

ML-253764 can be compared with other MC4R agonists, such as:

ML-253764 is unique due to its small molecule structure, which allows for easier synthesis and modification compared to peptide-based agonists .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ML 00253764 hydrochloride involves the reaction of two starting materials, one of which is protected with a silyl group. The silyl group is then removed and the resulting compound is reacted with hydrochloric acid to form the final product.", "Starting Materials": [ "4-methoxybenzyl alcohol", "2,3,5-trimethyl-1,4-benzenediol", "Trimethylsilyl chloride", "Hydrochloric acid" ], "Reaction": [ "Protect 2,3,5-trimethyl-1,4-benzenediol with trimethylsilyl chloride to form trimethylsilyl ether", "React 4-methoxybenzyl alcohol with the trimethylsilyl ether in the presence of a Lewis acid catalyst to form the protected intermediate", "Remove the silyl group using a mild acid catalyst to form the intermediate", "React the intermediate with hydrochloric acid to form ML 00253764 hydrochloride" ] }

CAS RN

681847-92-7

Molecular Formula

C18H18BrFN2O

Molecular Weight

377.2 g/mol

IUPAC Name

2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C18H18BrFN2O/c1-23-17-8-6-13(19)11-12(17)5-7-14-15(3-2-4-16(14)20)18-21-9-10-22-18/h2-4,6,8,11H,5,7,9-10H2,1H3,(H,21,22)

InChI Key

WCPPZGPJRHLSKP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)CCC2=C(C=CC=C2F)C3=NCCN3.Cl

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC2=C(C=CC=C2F)C3=NCCN3

synonyms

2-(2-(5-bromo-2-methoxyphenethyl)-3-fluorophenyl)-4,5-dihydro-1H-imidazole hydrochloride

Origin of Product

United States

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